Cas no 57479-71-7 (Benzoic acid, 4-chloro-2-(phenylmethoxy)-)

Benzoic acid, 4-chloro-2-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-chloro-2-(phenylmethoxy)-
- 4-chloro-2-phenylmethoxybenzoic acid
- MCBKBOQPEWFTLJ-UHFFFAOYSA-N
- 57479-71-7
- SCHEMBL3926335
- DB-127289
- DTXSID50625722
- AKOS008971007
- E90875
- A1-05423
- 2-Benzyloxy-4-chlorobenzoic Acid
- 2-(benzyloxy)-4-chlorobenzoic acid
- MFCD13227458
-
- MDL: MFCD13227458
- インチ: InChI=1S/C14H11ClO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
- InChIKey: MCBKBOQPEWFTLJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 262.03973
- どういたいしつりょう: 262.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
Benzoic acid, 4-chloro-2-(phenylmethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01I580-1g |
Benzoic acid, 4-chloro-2-(phenylmethoxy)- |
57479-71-7 | 95% | 1g |
$695.00 | 2025-02-17 | |
abcr | AB575011-1g |
2-(Benzyloxy)-4-chlorobenzoic acid; . |
57479-71-7 | 1g |
€623.50 | 2024-08-02 | ||
Matrix Scientific | 178280-5g |
4-Chloro-2-phenylmethoxybenzoic acid, 95% |
57479-71-7 | 95% | 5g |
$1320.00 | 2023-09-10 | |
Aaron | AR01I580-500mg |
Benzoic acid, 4-chloro-2-(phenylmethoxy)- |
57479-71-7 | 95% | 500mg |
$521.00 | 2025-02-17 | |
abcr | AB575011-250mg |
2-(Benzyloxy)-4-chlorobenzoic acid; . |
57479-71-7 | 250mg |
€337.70 | 2024-08-02 | ||
abcr | AB575011-5g |
2-(Benzyloxy)-4-chlorobenzoic acid; . |
57479-71-7 | 5g |
€2092.30 | 2024-08-02 |
Benzoic acid, 4-chloro-2-(phenylmethoxy)- 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Benzoic acid, 4-chloro-2-(phenylmethoxy)-に関する追加情報
Benzoic Acid, 4-Chloro-2-(Phenylmethoxy)- (CAS No. 57479-71-7)
Benzoic acid, 4-chloro-2-(phenylmethoxy)-, also known by its CAS number 57479-71-7, is a chemically synthesized compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a chlorine atom at the 4-position and a phenylmethoxy group at the 2-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule.
The synthesis of benzoic acid, 4-chloro-2-(phenylmethoxy)- typically involves multi-step organic reactions, often utilizing coupling agents and catalysts to achieve high yields and purity. Recent advancements in catalytic processes have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has become a standard method for constructing the phenylmethoxy group on the aromatic ring.
In terms of applications, benzoic acid derivatives are widely explored in drug discovery due to their potential as scaffolds for bioactive molecules. The presence of the phenylmethoxy group enhances the compound's lipophilicity, which is crucial for drug absorption and bioavailability. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.
Beyond pharmaceuticals, benzoic acid derivatives are also utilized in agrochemicals as fungicides or herbicides. The chlorine substituent in this compound contributes to its stability under environmental conditions, making it suitable for agricultural applications. Researchers have reported that this compound shows selective toxicity towards certain plant pathogens without adversely affecting crop growth.
In the realm of material sciences, benzoic acid derivatives are being investigated as precursors for advanced materials such as polymers and nanoparticles. The ability to functionalize the aromatic ring with various substituents allows for tailored properties in these materials. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
The environmental impact of benzoic acid derivatives has also been a topic of recent research interest. Studies have shown that while these compounds are generally stable under ambient conditions, their degradation pathways under specific environmental conditions need further investigation to ensure sustainable use.
In conclusion, benzoic acid, 4-chloro-2-(phenylmethoxy)- (CAS No. 57479-71-7) is a versatile compound with diverse applications across multiple industries. Its unique structure enables it to serve as a valuable building block in chemical synthesis and material development. As research continues to uncover new potential uses and optimize its production processes, this compound is poised to play an increasingly important role in both academic and industrial settings.
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